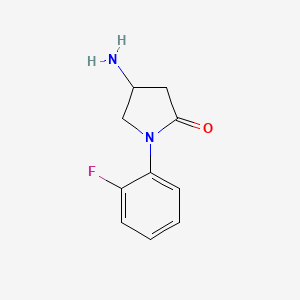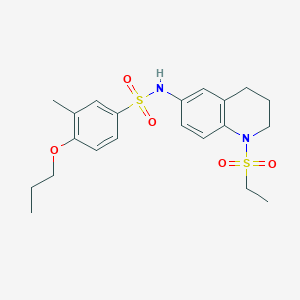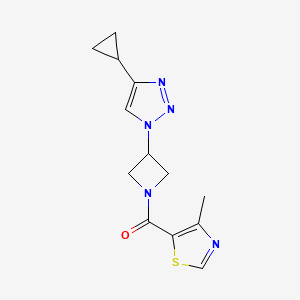
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the IUPAC name 4-amino-1-(2-fluorophenyl)-2-pyrrolidinone hydrochloride . It has a molecular weight of 230.67 . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H . This code provides a specific description of the molecule’s structure.It has a molecular weight of 230.67 . More specific physical and chemical properties are not available in the retrieved sources.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Crystal Structure : The compound has been used in the synthesis of complex structures like 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one. This synthesis involves multicomponent reactions, indicating its utility in creating diverse molecular architectures (Sharma et al., 2013).
Chemical Characterization
- Analytical Characterizations : It has been used in studies for the synthesis and characterization of substances like fluorolintane, which is important for understanding the chemical properties of new psychoactive substances (Dybek et al., 2019).
Medicinal Chemistry and Drug Discovery
- Selective Inhibitor Synthesis : Research includes the development of selective Met kinase inhibitors, where derivatives of the compound have shown potential in targeting specific enzymes, crucial for cancer treatment (Schroeder et al., 2009).
- Docking and QSAR Studies : The compound has been involved in docking studies and quantitative structure–activity relationship (QSAR) methods to analyze molecular features and predict biological activities, which are key in drug design processes (Caballero et al., 2011).
Synthesis of Biologically Active Compounds
- Intermediate for Active Compounds : It serves as an intermediate in synthesizing biologically active compounds, highlighting its role in the broader context of pharmaceutical development (Wang et al., 2016).
Peptide Analogue Synthesis
- Dipeptide Analogues : The compound is used in synthesizing N-acylated, O-alkylated pyrrolin-2-ones, which are analogues of amino acids. This synthesis opens avenues in studying peptide structures and functions (Hosseini et al., 2006).
Computational and Photophysical Studies
- Photophysical Studies : Its analogues have been studied for photophysical characteristics, crucial for understanding molecular interactions and properties (Behera et al., 2015).
Herbicide Development
- Protoporphyrinogen Oxidase Inhibitors : Derivatives of the compound have been explored as protoporphyrinogen oxidase inhibitors, a target for herbicide development. This highlights its potential in agricultural chemistry (Zhang et al., 2010).
Biological and Anticancer Studies
- Anti-Cancer and Anti-Inflammatory Studies : A derivative, 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, was synthesized and its anti-inflammatory and anticancer activities were studied, indicating its potential in medical applications (Zulfiqar et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-1-(2-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14/h1-4,7H,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCLPWAQRWKWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2453146.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)
![2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2453153.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)

![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride](/img/structure/B2453156.png)
![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)
![1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453158.png)
![2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453159.png)
![Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2453162.png)


![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)
![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)
